molecular formula C9H14BrN2O15P3 B1242103 5-Bromouridine triphosphate

5-Bromouridine triphosphate

Cat. No. B1242103
M. Wt: 563.04 g/mol
InChI Key: IWFHOSULCAJGRM-UAKXSSHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromouridine 5'-triphosphate is a pyrimidine ribonucleoside 5'-triphosphate having 5-bromouracil as the pyrimidine component. It is a pyrimidine ribonucleoside 5'-triphosphate and an organobromine compound. It derives from an UTP.

Scientific Research Applications

RNA Synthesis Visualization

5-Bromouridine triphosphate (BrUTP) is extensively used for in situ immunocytochemical labeling of newly synthesized RNA in living cells. It's been successfully applied to visualize RNA synthesis within the nucleolus and other parts of the cell. For instance, Koberna et al. (2000) demonstrated that BrUTP is efficiently utilized by RNA polymerases in living cultured cells for nucleolar and extranucleolar RNA synthesis, providing insight into RNA dynamics within cells (Koberna et al., 2000).

Studying Splicing Efficiency

The influence of BrUTP on the efficiency of RNA splicing has been studied, revealing critical insights into RNA processing mechanisms. Wansink et al. (1994) found that splicing is inhibited when uridines in transcripts are fully substituted with BrUTP, suggesting a key role for certain uridines in the splicing reaction (Wansink et al., 1994).

Ultrastructural Mapping

BrUTP is also utilized in nonradioactive ultrastructural methods for mapping transcription sites. Dundr and Raška (1993) used this approach to identify rRNA transcription sites in HeLa cells, contributing to our understanding of nucleolar organization (Dundr & Raška, 1993).

Electroporation in Cell Research

BrUTP's application extends to electroporation techniques in biological research. Waksmundzka and Debey (2001) explored the efficient introduction of BrUTP into various cell types like mouse oocytes and embryos, facilitating the study of RNA dynamics in developmental biology (Waksmundzka & Debey, 2001).

Localization in Insect Oocytes

In entomological studies, BrUTP microinjections have been employed to localize transcription sites in insect oocytes, providing insights into the transcriptional activities during oocyte development (Bogolyubov, 2007) (Bogolyubov, 2007).

RNA Transcript Labeling

BrUTP is used to label pre-mRNA in eukaryotic cells, aiding in immunochemical detection and study of RNA synthesis and processing. Haukenes et al. (1997) described a method for the uptake of BrUTP into monolayers of growing cells, significantly contributing to biochemical experiments (Haukenes et al., 1997).

properties

Product Name

5-Bromouridine triphosphate

Molecular Formula

C9H14BrN2O15P3

Molecular Weight

563.04 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H14BrN2O15P3/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1

InChI Key

IWFHOSULCAJGRM-UAKXSSHOSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)Br

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)Br

synonyms

5-Br-UTP
5-bromo-UTP
5-bromouridine triphosphate
BrUTP-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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